![molecular formula C25H25ClN2O2 B12591096 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride CAS No. 877210-64-5](/img/structure/B12591096.png)
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride is a compound that belongs to the class of pyridinium salts. These salts are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound features an acridine moiety, which is known for its biological activity, linked to a pyridinium ion through a hexyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride typically involves the reaction of acridine-9-carbonyl chloride with 1-(6-hydroxyhexyl)pyridinium chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography.
化学反应分析
Types of Reactions
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The acridine moiety can be oxidized to form acridone derivatives.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or acetate ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or sodium acetate are employed in substitution reactions.
Major Products
Oxidation: Acridone derivatives.
Reduction: Pyridine derivatives.
Substitution: Hydroxyl or acetate derivatives of the compound.
科学研究应用
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to the biological activity of the acridine moiety.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug delivery agent.
Industry: Utilized in the development of materials with specific properties, such as ionic liquids and catalysts.
作用机制
The mechanism of action of 1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes. The pyridinium ion can interact with cellular membranes, affecting their integrity and function. These interactions lead to the compound’s antimicrobial and anticancer activities.
相似化合物的比较
Similar Compounds
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium bromide: Similar structure but with a bromide ion instead of chloride.
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium acetate: Similar structure but with an acetate ion instead of chloride.
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridinium hydroxide: Similar structure but with a hydroxide ion instead of chloride.
Uniqueness
1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride is unique due to its specific combination of the acridine moiety and the pyridinium ion, which imparts distinct biological and chemical properties. The chloride ion also influences the compound’s solubility and reactivity, making it suitable for various applications in research and industry.
属性
CAS 编号 |
877210-64-5 |
|---|---|
分子式 |
C25H25ClN2O2 |
分子量 |
420.9 g/mol |
IUPAC 名称 |
6-pyridin-1-ium-1-ylhexyl acridine-9-carboxylate;chloride |
InChI |
InChI=1S/C25H25N2O2.ClH/c28-25(29-19-11-2-1-8-16-27-17-9-3-10-18-27)24-20-12-4-6-14-22(20)26-23-15-7-5-13-21(23)24;/h3-7,9-10,12-15,17-18H,1-2,8,11,16,19H2;1H/q+1;/p-1 |
InChI 键 |
XBALIPMPJUCCPU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=[N+](C=C1)CCCCCCOC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


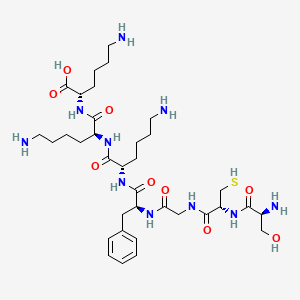
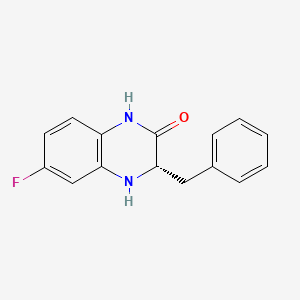
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
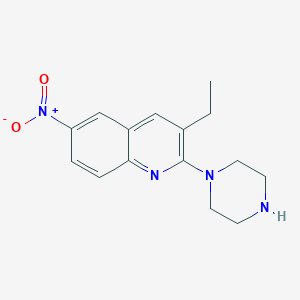
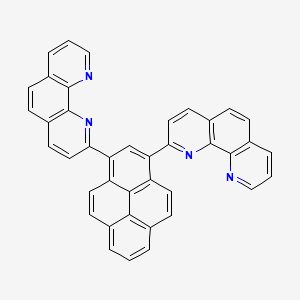
![N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide](/img/structure/B12591046.png)
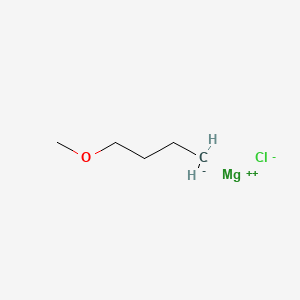
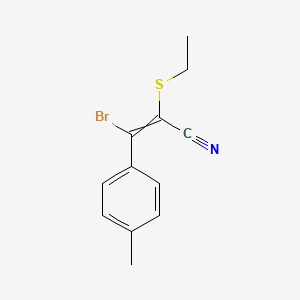
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
